N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core, a thiophene ring, and an isoxazole carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.
Construction of the isoxazole ring: This can be done through cycloaddition reactions.
Formation of the carboxamide group: This step typically involves amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(phenyl)isoxazole-3-carboxamide
- N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Uniqueness
The presence of the thiophene ring in N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide might confer unique electronic properties or biological activities compared to its analogs with different substituents.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-15(12-9-13(21-18-12)14-2-1-7-22-14)17-10-4-6-19-11(8-10)3-5-16-19/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEGTAYUQILXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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